Lithium(1+) ion 4-hydroxy-2-phenylbutanoate

Vue d'ensemble

Description

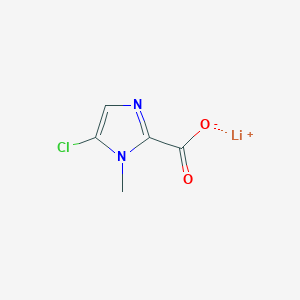

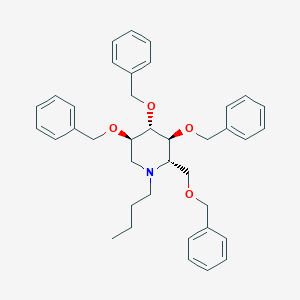

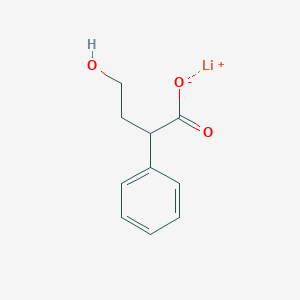

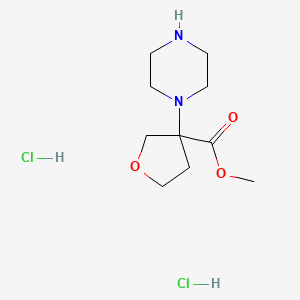

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, also known as Li-HBP, is an organic compound that is used in a variety of scientific research applications. Li-HBP is a small molecule that is composed of a lithium ion, a hydroxy group, and a phenylbutanoate group. It is a colorless, odorless, and crystalline solid that is soluble in water and has a melting point of 97°C. Li-HBP has been used in a variety of applications, including as a model compound for studying chemical and biochemical processes, as a reagent for the synthesis of other compounds, and as a drug.

Applications De Recherche Scientifique

Energy Storage and Battery Technology

Structural and Transport Properties : Research on lithium-containing NASICON-structured materials, which are crucial for solid-state Li-ion conductors, reveals that these materials significantly contribute to advancements in electrochemical energy storage devices. The study emphasizes the high conductivity and potential for improved lithium mobility in batteries, underscoring the importance of specific compositions and structures for achieving optimal performance (Rossbach et al., 2018).

Extraction and Recovery : The importance of lithium as a cathode material in rechargeable batteries is highlighted, with a focus on efficient processing of lithium resources and recycling from spent lithium-ion batteries. This research is pivotal in addressing the economic and strategic implications of lithium, given its uneven distribution and increasing demand (Choubey et al., 2016).

Electrode-Electrolyte Solution Interactions : Investigations into the interactions between cathode materials and electrolyte solutions in lithium-ion batteries provide insights into how these interactions impact the performance and longevity of batteries. This research is crucial for identifying potential dissolution issues and improving electrode kinetics through understanding surface chemistry and electrolyte stability (Aurbach et al., 2007).

Environmental Implications and Remediation

Lithium Toxicity in Plants : Lithium's environmental impact is considered in studies exploring its toxicity to plants, emphasizing the need for understanding its movement from soil to plants and potential remediation strategies. This research is critical for assessing the risks associated with lithium contamination and ensuring the safety of agricultural production (Shahzad et al., 2016).

Recycling and Sustainability : The environmental and economic aspects of recycling spent lithium-ion batteries are examined, focusing on hydrometallurgical processes for recovering valuable metals. This research highlights the importance of sustainable practices in addressing the challenges posed by the disposal and recycling of lithium-ion batteries, contributing to the circular economy (Asadi Dalini et al., 2020).

Safety And Hazards

While specific safety and hazard information for Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is not available, lithium compounds in general can pose risks. For example, lithium chloride can cause fatal poisoning . Lithium-ion batteries also have safety considerations, including risks associated with overcharging, overtemperature, and mechanical abuse .

Orientations Futures

The future of lithium compounds, including Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, may lie in their use in lithium organic batteries. These batteries use redox-active organic materials, which have the advantages of low cost, environmental safety, and adjustable structures . The development of new high-performance electrode materials is a major focus of research in this area .

Propriétés

IUPAC Name |

lithium;4-hydroxy-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRBPOHRKDUDNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)

![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)

![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)